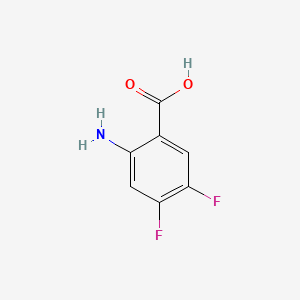

2-Amino-4,5-difluorobenzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-amino-4,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOZIZVTANAGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352890 | |

| Record name | 2-Amino-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83506-93-8 | |

| Record name | 2-Amino-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4,5-difluorobenzoic acid

This guide provides an in-depth overview of the core physical and chemical properties of 2-Amino-4,5-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound, also known as 4,5-Difluoroanthranilic acid, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core with both amine and fluorine substituents, makes it a valuable building block in medicinal chemistry. The presence of fluorine atoms can significantly influence the metabolic stability and bioavailability of drug candidates.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 83506-93-8 | [1][3][4][5][6][7] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][5][6][7] |

| Molecular Weight | 173.12 g/mol | [5][6][7] |

| Appearance | Beige solid | [3] |

| Melting Point | 181 - 183 °C | [1] |

| Synonyms | 4,5-Difluoroanthranilic acid | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols relevant to the synthesis and characterization of this compound.

2.1 Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4,5-difluoro-2-nitrobenzoic acid.[3]

-

Materials:

-

4,5-difluoro-2-nitrobenzoic acid (447 mg, 2.2 mmol)

-

Methanol (10 mL)

-

20% Palladium on carbon hydroxide [50% (w/w) wet] (40 mg)

-

Hydrogen gas

-

Diatomaceous earth

-

-

Procedure:

-

A suspension of methanol containing 20% palladium on carbon hydroxide is prepared.

-

4,5-difluoro-2-nitrobenzoic acid is added to this suspension.

-

The reaction mixture is stirred at room temperature for 2 hours under a hydrogen atmosphere.

-

Upon completion of the reaction, the catalyst is removed by filtration through diatomaceous earth.

-

The filtrate is concentrated to yield this compound (380 mg, 100% yield).[3]

-

2.2 Determination of Melting Point

The melting point is a fundamental physical property used to determine the purity of a crystalline solid.

-

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

-

Procedure:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For this compound, this range is reported as 181 - 183 °C.[1]

-

Synthetic Pathway Visualization

The synthesis of this compound is a critical process for its application as an intermediate. The following diagram illustrates the workflow for its preparation from 4,5-difluoro-2-nitrobenzoic acid.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of Icotinib.[3] Icotinib is a highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of advanced non-small-cell lung cancer.[3] Additionally, this compound is utilized in the preparation of other pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and various agents targeting the central nervous system.[2]

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][4][5][6] Therefore, appropriate personal protective equipment, such as gloves, protective clothing, and eye protection, should be worn when handling this chemical.[1][4][5] It should be stored in a well-ventilated place with the container tightly closed.[4] Stability data indicates that the compound is stable under normal conditions.[5]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 83506-93-8 [chemicalbook.com]

- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

2-Amino-4,5-difluorobenzoic acid chemical structure

An In-depth Technical Guide to 2-Amino-4,5-difluorobenzoic Acid

Introduction

This compound, also known as 4,5-difluoroanthranilic acid, is a fluorinated aromatic carboxylic acid. Its unique structure, featuring an amino group and two fluorine atoms on the benzoic acid core, makes it a valuable building block in organic synthesis. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity. Consequently, this compound serves as a critical intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted with an amino group at position 2, a carboxylic acid group at position 1, and fluorine atoms at positions 4 and 5.

-

IUPAC Name: this compound[1]

-

SMILES: C1=C(C(=CC(=C1F)F)N)C(=O)O[1]

-

InChI: InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)[1]

-

InChIKey: DGOZIZVTANAGCA-UHFFFAOYSA-N[1]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 83506-93-8 | [1][2] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |

| Molecular Weight | 173.12 g/mol | [1][2] |

| Appearance | Beige solid | [3] |

| Melting Point | 181-185 °C | [4] |

| Exact Mass | 173.02883473 Da | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. The following spectroscopic data are available for this compound.

| Spectroscopic Technique | Availability/Source |

| ATR-IR Spectra | Bruker Tensor 27 FT-IR data available from Bio-Rad Laboratories, Inc.[1] |

| ¹³C NMR Spectra | Data available from Sigma-Aldrich Co. LLC.[1] |

| FTIR Spectra | Multiple FTIR spectra are available.[5] |

| ¹H NMR Spectra | Data available. |

| Mass Spectrometry | Data available. |

Synthesis Protocol

This compound can be synthesized via the reduction of 4,5-difluoro-2-nitrobenzoic acid. Below is a detailed experimental protocol for this transformation.[3]

Reaction: Reduction of a nitro group to an amine.

Materials:

-

4,5-difluoro-2-nitrobenzoic acid (1 part, e.g., 447 mg, 2.2 mmol)

-

Methanol (approx. 22.5 parts, e.g., 10 mL)

-

20% Palladium on carbon (Pd/C), 50% wet (approx. 0.09 parts, e.g., 40 mg)

-

Hydrogen (H₂) gas

-

Diatomaceous earth (Celite)

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Hydrogen balloon or hydrogenation apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Suspend 4,5-difluoro-2-nitrobenzoic acid (447 mg, 2.2 mmol) in methanol (10 mL) in a suitable reaction flask.

-

Carefully add 20% palladium on carbon (40 mg, 50% wet) to the suspension.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitor the reaction progress (e.g., by TLC or LC-MS). The reaction is typically complete within 2 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with a small amount of methanol to ensure all product is collected.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. The reported yield for this procedure is quantitative (380 mg, 100%).[3]

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of various biologically active compounds.

-

Pharmaceutical Intermediates: It is a crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs).[6] A notable application is its use as an intermediate in the production of Icotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for treating non-small-cell lung cancer.[3] The fluorinated aromatic structure can enhance metabolic stability and bioavailability in drug candidates.[4] It is also used in developing selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[4]

-

Organic Synthesis: The compound's structure, with its amino and carboxylic acid functional groups, allows for various coupling reactions to construct more complex molecules.[4] It serves as a fundamental building block in creating complex organic molecules, driving innovation in chemical research.[6]

-

Agrochemicals: It is also employed in the preparation of advanced agrochemicals.[4]

The incorporation of fluorine-containing amino acids is an increasingly prominent strategy in modern drug design to optimize the properties of peptide-based drugs and other therapeutic agents.[7]

Safety and Handling

This compound requires careful handling due to its potential health hazards.

GHS Hazard Statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage:

-

Store in a dry, well-ventilated area.[8]

-

Recommended storage temperature is 2 - 8 °C.[8]

-

The compound is air-sensitive; keep the container tightly closed and preferably under an inert gas.[8]

References

- 1. This compound | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 83506-93-8 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. spectrabase.com [spectrabase.com]

- 6. nbinno.com [nbinno.com]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

Characterization of 4,5-Difluoroanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and analytical methodologies for 4,5-Difluoroanthranilic acid. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Accurate characterization is paramount for ensuring the quality, purity, and consistency of this key starting material in drug discovery and development.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of 4,5-Difluoroanthranilic acid is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO₂ | |

| Molecular Weight | 173.12 g/mol | |

| Melting Point | 181-183 °C | |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 83506-93-8 |

Spectroscopic and Analytical Data

The following sections detail the expected and reported spectroscopic data for 4,5-Difluoroanthranilic acid, providing a benchmark for its identification and purity assessment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4,5-Difluoroanthranilic acid. The expected chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, as well as the electron-donating effect of the amino group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 6.72 | q | 1H | Aromatic H | |

| 7.60 | q | 1H | Aromatic H | |

| ~11-13 | br s | 1H | -COOH | [1][2][3][4] |

| ~4-6 | br s | 2H | -NH₂ |

Note: The broad singlets for the -COOH and -NH₂ protons are due to hydrogen bonding and exchange with solvent. Their chemical shifts can vary with concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| ~165-185 | C=O (Carboxylic Acid) |

| ~150-160 (d, ¹JCF) | C-F |

| ~140-150 (d, ¹JCF) | C-F |

| ~110-135 | Aromatic C-H and C-NH₂ |

| ~100-115 | Aromatic C-COOH |

Note: The carbon atoms attached to fluorine will exhibit splitting (doublets) due to carbon-fluorine coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in 4,5-Difluoroanthranilic acid based on their characteristic vibrational frequencies.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp | N-H Stretch (Amino group) |

| 2500-3300 | Broad | O-H Stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |

| 1600-1650 | Medium | N-H Bend (Amino group) |

| 1500-1600 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| 1200-1300 | Strong | C-N Stretch |

| 1000-1200 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

| m/z | Interpretation |

| 173 | [M]⁺ (Molecular Ion) |

| 156 | [M-OH]⁺ |

| 128 | [M-COOH]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4,5-Difluoroanthranilic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.[7]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (Solid):

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[8]

-

-

Instrument: An FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the sample in the instrument and collect the sample spectrum.

-

The instrument records the interferogram and performs a Fourier transform to obtain the infrared spectrum.

-

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include:

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for the characterization of a chemical compound and the logical relationship between the analytical techniques and the information obtained.

Caption: General workflow for the synthesis and characterization of a chemical compound.

Caption: Integration of data from various analytical techniques for compound characterization.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

A Comprehensive Technical Guide to 2-Amino-4,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-difluorobenzoic acid, also known as 4,5-difluoroanthranilic acid, is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring an amino group and two fluorine atoms on the benzene ring, makes it a valuable and versatile building block in organic synthesis. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity in drug candidates.[1][2] This technical guide provides a detailed overview of the molecular characteristics, synthesis, applications, and safety protocols for this compound, tailored for professionals in research and drug development.

Physicochemical Properties and Data

This compound is typically a beige solid at room temperature.[3] Its core properties are summarized in the table below, providing essential data for experimental design and chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Weight | 173.12 g/mol | [4][5] |

| Molecular Formula | C₇H₅F₂NO₂ | [4][5] |

| CAS Number | 83506-93-8 | [4][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4,5-Difluoroanthranilic acid | [4][6] |

| Appearance | Beige solid | [3] |

| Melting Point | 181-185 °C | [1] |

| Purity (Typical) | ≥98.0% (HPLC) | [7] |

| SMILES | C1=C(C(=CC(=C1F)F)N)C(=O)O | [4] |

| InChIKey | DGOZIZVTANAGCA-UHFFFAOYSA-N | [4] |

Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical manufacturing. A common and effective method involves the reduction of the corresponding nitro compound, 4,5-difluoro-2-nitrobenzoic acid.

Synthesis of this compound via Reduction

This protocol details the synthesis of this compound from 4,5-difluoro-2-nitrobenzoic acid.[3]

Materials:

-

4,5-difluoro-2-nitrobenzoic acid

-

Methanol (MeOH)

-

20% Palladium on carbon (Pd/C) or Palladium hydroxide on carbon [50% (w/w) wet]

-

Hydrogen (H₂) gas

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Standard glassware for reactions under hydrogen atmosphere

Procedure:

-

Reaction Setup: In a suitable reaction flask, suspend 4,5-difluoro-2-nitrobenzoic acid (e.g., 2.2 mmol) in methanol (10 mL).

-

Catalyst Addition: Carefully add the palladium-based catalyst (e.g., 40 mg of 20% Pd(OH)₂/C, 50% wet) to the suspension.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Stir the mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Reaction Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting solid product under vacuum to yield this compound. The reaction typically proceeds with a high yield.[3]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

-

HPLC: To determine the purity profile.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1]

-

Oncology: It is a crucial intermediate in the synthesis of Icotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used for treating non-small-cell lung cancer.[3]

-

Central Nervous System (CNS) Agents: The compound is utilized in the development of fluorinated pharmaceuticals targeting the CNS, including selective serotonin reuptake inhibitors (SSRIs).[1]

-

Medicinal Chemistry: The difluorinated benzene ring is a desirable motif in drug design. The fluorine atoms can modulate the acidity of the carboxylic acid and the basicity of the amino group, influence conformation, and block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[1][2]

Below is a diagram illustrating the general workflow for utilizing this compound in a drug discovery context.

Caption: General workflow for drug candidate synthesis.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory when handling this compound.

Hazard Identification:

Recommended Safety Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[6][9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing dust.[9] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Recommended storage temperature is 2-8 °C.[6]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[6][8][9]

References

- 1. This compound [myskinrecipes.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 83506-93-8 [chemicalbook.com]

- 4. This compound | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. sciedco.ca [sciedco.ca]

- 8. fishersci.com [fishersci.com]

- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

Spectroscopic Profile of 2-Amino-4,5-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,5-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its spectral characteristics, the experimental protocols for obtaining these data, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₇H₅F₂NO₂) are summarized below. These data are crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available databases indicate the existence of ¹H and ¹³C NMR spectra for this compound, specific peak assignments and coupling constants are not readily accessible in summarized formats.[1] However, based on the structure and data from analogous compounds, the following are the expected spectral features.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 6.7 | d | ~9 |

| H-6 | 7.6 - 7.8 | d | ~9 |

| -NH₂ | 4.5 - 5.5 | br s | - |

| -COOH | 10.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-F | 145 - 155 (d, ¹JCF) |

| C-F | 140 - 150 (d, ¹JCF) |

| C-NH₂ | 140 - 145 |

| C-H | 115 - 120 |

| C-H | 100 - 105 |

| C-COOH | 110 - 115 |

Infrared (IR) and Raman Spectroscopy

A detailed vibrational analysis of this compound has been conducted, including both experimental and theoretical studies of its Fourier-transform infrared (FT-IR) and FT-Raman spectra in the solid phase.[2][3] The key vibrational frequencies are attributed to the functional groups present in the molecule.

Table 3: Key FT-IR and FT-Raman Vibrational Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| ~3100 - 2500 | Broad | O-H stretching (carboxylic acid) |

| ~1680 - 1660 | Strong | C=O stretching (carboxylic acid) |

| ~1620 - 1580 | Medium | N-H bending |

| ~1550 - 1450 | Strong | Aromatic C=C stretching |

| ~1300 - 1200 | Strong | C-N stretching |

| ~1200 - 1100 | Strong | C-F stretching |

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not widely published. However, the fragmentation pattern can be predicted based on the behavior of similar aromatic carboxylic acids. The molecular ion peak [M]⁺ is expected at m/z 173.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 173 | [C₇H₅F₂NO₂]⁺ (Molecular Ion) |

| 155 | [M - H₂O]⁺ |

| 128 | [M - COOH]⁺ |

| 100 | [C₅H₂F₂N]⁺ |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show absorption bands characteristic of a substituted benzoic acid. The exact positions of the absorption maxima (λmax) will be influenced by the solvent polarity.

Table 5: Predicted UV-Visible Absorption Data

| Transition | Predicted λmax (nm) |

| π → π | ~210 - 230 |

| π → π | ~270 - 290 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool.

-

Internal Standard: If the deuterated solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.

-

Analysis: The sample is then placed in the NMR spectrometer for analysis.[4][5][6]

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample and KBr Preparation: Grind 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) separately in an agate mortar and pestle to a fine powder.

-

Mixing: Thoroughly mix the sample and KBr powders.

-

Pellet Formation: Place the mixture into a pellet die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[7][8][9][10][11]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

-

Analysis: Acquire the mass spectrum, observing the molecular ion and the fragmentation pattern.

UV-Visible Spectroscopy

-

Solution Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Dilution: Prepare a series of dilutions from the stock solution to a concentration that gives an absorbance reading in the optimal range (typically 0.1 to 1.0).

-

Analysis: Record the UV-Vis spectrum against a solvent blank over a suitable wavelength range (e.g., 200-400 nm).

Visualized Experimental Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical flow for structural elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for the structural elucidation using combined spectroscopic data.

References

- 1. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. synquestlabs.com [synquestlabs.com]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FT-Raman and FT-IR spectra, ab initio and density functional studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. scilit.com [scilit.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the 1H NMR Spectrum of 4,5-Difluoroanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-Difluoroanthranilic acid. This compound, a key intermediate in the synthesis of quinolone antibacterials, presents a unique spectral signature due to the influence of its fluorine and amino substituents on the aromatic protons.[1] This document outlines the expected spectral parameters, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and its proton NMR assignments.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of 4,5-Difluoroanthranilic acid is characterized by the signals of its two aromatic protons. The electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine atoms influence the chemical shifts of these protons. The primary experimental data available reports two signals, described as quartets, at approximately 6.72 ppm and 7.60 ppm when measured in deuterated dimethyl sulfoxide (DMSO-d6).[1] However, a more detailed analysis predicts these signals to be complex multiplets, specifically doublets of doublets, due to proton-proton and proton-fluorine couplings.

Below is a table summarizing the predicted 1H NMR data for 4,5-Difluoroanthranilic acid. The chemical shifts are based on the available experimental data, while the multiplicities and coupling constants are predicted based on the molecular structure and typical coupling values in similar aromatic systems.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constants (J) in Hz | Integration |

| H-3 | ~6.72 | Doublet of Doublets (dd) | ³J(H3-F4) ≈ 8-10 Hz, ⁴J(H3-H6) ≈ 0.5-1 Hz | 1H |

| H-6 | ~7.60 | Doublet of Doublets (dd) | ³J(H6-F5) ≈ 8-10 Hz, ⁴J(H6-H3) ≈ 0.5-1 Hz | 1H |

| -NH₂ | Broad singlet | Not Applicable | Not Applicable | 2H |

| -COOH | Broad singlet | Not Applicable | Not Applicable | 1H |

Note: The term "quartet" used in the source literature may be a simplified description of the observed complex multiplets. The broad signals for the -NH₂ and -COOH protons are due to chemical exchange and quadrupole broadening and their chemical shifts can vary with concentration and temperature.

Structural and Coupling Diagram

The following diagram illustrates the chemical structure of 4,5-Difluoroanthranilic acid with the aromatic protons labeled. The expected spin-spin coupling interactions that give rise to the observed splitting patterns are also indicated.

Caption: Structure of 4,5-Difluoroanthranilic acid and key proton couplings.

Experimental Protocol

The following provides a detailed methodology for obtaining the 1H NMR spectrum of 4,5-Difluoroanthranilic acid. This protocol is based on standard practices for small organic molecules.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4,5-Difluoroanthranilic acid.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent for this compound and will allow for the observation of the exchangeable amine and carboxylic acid protons.

-

Vortexing: Gently vortex the sample to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.

3.2. NMR Spectrometer Parameters

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Nucleus: ¹H

-

Solvent: DMSO-d6

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 16 ppm (e.g., -2 to 14 ppm) is appropriate to cover the expected chemical shifts.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.

-

-

Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak of DMSO-d6 to 2.50 ppm.

-

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of the 1H NMR spectrum of 4,5-Difluoroanthranilic acid.

Caption: Workflow for 1H NMR analysis of 4,5-Difluoroanthranilic acid.

References

An In-depth Technical Guide to the FT-IR Analysis of 2-Amino-4,5-difluorobenzoic Acid

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2-Amino-4,5-difluorobenzoic acid (2A45DFBA). It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing vibrational spectroscopy for the structural characterization of this compound. The document details the experimental methodology, presents a quantitative summary of vibrational frequencies, and illustrates the analytical workflow.

Experimental Protocol: FT-IR Spectroscopy

The following protocol outlines the methodology for acquiring the FT-IR spectrum of this compound in the solid phase. The information is synthesized from standard laboratory practices and data reported for this specific molecule.[1][2]

1.1 Instrumentation:

-

Spectrometer: A high-resolution Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is recommended.[2]

-

Detector: A Deuterated Triglycine Sulfate (DTGS) detector is typically used for the mid-IR region.

-

Spectral Range: The analysis is conducted in the mid-infrared range, typically from 4000 to 400 cm⁻¹.[3]

-

Resolution: A spectral resolution of at least 4 cm⁻¹ is required for accurate peak identification.

1.2 Sample Preparation (KBr Pellet Method): The solid-phase spectrum of this compound is effectively recorded using the potassium bromide (KBr) pellet technique.[2]

-

Drying: Dry the this compound sample and spectroscopic grade KBr powder in an oven at 105-110°C for at least 2 hours to remove any residual moisture. Water absorption bands in the mid-IR region can interfere with the sample spectrum.[4][5]

-

Mixing: Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr powder.

-

Grinding: Transfer the sample and KBr to an agate mortar and gently grind the mixture until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

-

Pellet Formation: Place the powdered mixture into a pellet-pressing die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent pellet.

-

Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

1.3 Data Acquisition:

-

Background Spectrum: Before running the sample, acquire a background spectrum of the empty sample compartment. This allows for the subtraction of atmospheric CO₂ and water vapor signals.

-

Sample Spectrum: Place the mounted KBr pellet in the spectrometer's sample beam path.

-

Scanning: Record the spectrum by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio. The Fourier transform Raman and Fourier transform infrared spectra of this compound (2A45DFBA) were recorded in the solid phase.[1]

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final infrared spectrum (transmittance vs. wavenumber).

FT-IR Spectral Data and Vibrational Assignments

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data and their assignments, based on experimental and theoretical studies, are summarized in the table below.[1]

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3487 | Asymmetric stretching | NH₂ (Amino) |

| 3381 | Symmetric stretching | NH₂ (Amino) |

| 3075 | Stretching | C-H (Aromatic) |

| 1680 | Stretching | C=O (Carboxylic Acid) |

| 1627 | Scissoring | NH₂ (Amino) |

| 1572 | Ring stretching | C=C (Aromatic) |

| 1458 | Ring stretching | C=C (Aromatic) |

| 1321 | Stretching | C-N |

| 1269 | In-plane bending | O-H (Carboxylic Acid) |

| 1222 | Stretching | C-F |

| 1178 | Stretching | C-F |

| 931 | Out-of-plane bending | O-H (Carboxylic Acid) |

| 873 | Out-of-plane bending | C-H (Aromatic) |

| 777 | Wagging | COO⁻ |

| 690 | In-plane deformation | COO⁻ |

| 574 | Rocking | COO⁻ |

Note: The assignments are based on a combination of experimental data and theoretical calculations (DFT with B3LYP/6-311+G(d,p) basis set) for a detailed interpretation of the vibrational modes.[1]

Visualized Workflow: FT-IR Analysis

The logical flow of the experimental and data analysis process for the FT-IR characterization of this compound is depicted below.

Caption: Workflow for FT-IR analysis of this compound.

Summary of Spectral Features

The FT-IR spectrum of this compound provides a unique fingerprint based on its molecular structure. Key features include:

-

N-H Vibrations: Strong, distinct peaks in the 3500-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching of the primary amine (NH₂) group.

-

O-H and C=O Vibrations: The carboxylic acid group is identified by a very broad O-H stretching band, often centered around 3000 cm⁻¹, and a sharp, intense carbonyl (C=O) stretching band around 1680 cm⁻¹.[6] The broadness of the O-H band is due to hydrogen bonding.

-

Aromatic Region: Absorptions related to the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations between 1600-1450 cm⁻¹, confirm the presence of the benzene ring.[7]

-

C-F Vibrations: Strong absorption bands in the 1250-1150 cm⁻¹ region are indicative of the C-F stretching modes, confirming the difluoro-substitution on the aromatic ring.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands arising from bending, wagging, and rocking vibrations (such as those from the COO⁻ group), which are highly specific to the overall molecular structure.[4]

This comprehensive analysis confirms the identity and structural integrity of this compound, making FT-IR spectroscopy an invaluable tool for its characterization in research and pharmaceutical development.

References

- 1. FT-Raman and FT-IR spectra, ab initio and density functional studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

The Solubility Profile of 2-Amino-4,5-difluorobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring both an amine and a carboxylic acid group, along with fluorine substituents, imparts unique chemical properties that are of significant interest in drug design and development. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This document aims to provide a comprehensive overview of the available data regarding the solubility profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |

| Molecular Weight | 173.12 g/mol | [1][2][3] |

| Appearance | Beige to white or light yellow crystalline powder or lumps | [4][5] |

| Melting Point | 177.5 - 186.5 °C | [5][6] |

| CAS Number | 83506-93-8 | [2][4] |

Solubility Data

A thorough review of publicly available scientific literature and chemical databases reveals a notable lack of quantitative solubility data for this compound. Safety Data Sheets (SDS) and product information from various suppliers consistently report "No information available" or "No data available" for its solubility in water and other common organic solvents.[1]

While specific data for this compound is not available, data for a structurally related compound, 2-amino-5-fluorobenzoic acid, indicates solubility in organic solvents such as ethanol (~20 mg/ml), DMSO (~30 mg/ml), and dimethylformamide (DMF) (~30 mg/ml), with a lower solubility in PBS (pH 7.2) of approximately 0.25 mg/ml.[7] It is important to note that this information is for a different, though related, molecule and should not be considered as a direct substitute for the solubility of this compound.

Experimental Protocol for Solubility Determination

In the absence of specific experimental data for this compound, a general and widely accepted method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method .[8] This protocol is considered the gold standard for solubility measurements.

Principle

The SSF method involves creating a saturated solution of the compound in a specific solvent at a controlled temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solid in the liquid phase represents the solubility of the compound under those conditions.

General Procedure

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, organic solvent) in a sealed container.

-

Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for a defined period (typically 24 to 72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is a critical step and can be achieved through centrifugation, filtration, or a combination of both. Care must be taken to avoid any changes in temperature or solvent composition during this step.

-

Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature and pH (for aqueous solutions).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While this compound is a valuable building block in medicinal chemistry, there is a significant gap in the publicly available data regarding its solubility profile. The lack of this fundamental information presents a challenge for researchers in formulation development, process chemistry, and drug discovery. The experimental protocol outlined above provides a standardized approach for generating this crucial data. It is recommended that researchers working with this compound perform solubility studies in relevant aqueous and organic solvent systems to facilitate its effective use in their research and development endeavors.

References

- 1. fishersci.com [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 83506-93-8 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound [myskinrecipes.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

Purity Standards for 2-Amino-4,5-difluorobenzoic Acid: A Technical Guide

Introduction

2-Amino-4,5-difluorobenzoic acid, a key starting material in the synthesis of various pharmaceuticals, demands stringent purity control to ensure the safety and efficacy of the final drug products. This technical guide provides an in-depth overview of the purity standards, analytical methodologies, and potential impurity profiles for this compound, catering to researchers, scientists, and professionals in drug development. A notable application of this compound is in the synthesis of Icotinib, a targeted therapy for non-small cell lung cancer, underscoring the critical nature of its quality.

Physicochemical Properties and Specifications

This compound is a solid, typically appearing as a white to light yellow powder or crystalline substance. Key physicochemical data are summarized in the table below.

| Property | Value |

| CAS Number | 83506-93-8 |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

| Melting Point | 177-186 °C |

| Appearance | White to light yellow powder/crystals |

Source: Various supplier specifications

Purity Specifications and Impurity Profile

Commercial grades of this compound typically specify a purity of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC) or titration. A comprehensive purity assessment, however, extends beyond the main component assay to include the identification and quantification of process-related impurities and potential degradation products.

Potential Process-Related Impurities:

The synthesis of this compound often involves the nitration of a fluorinated benzoic acid derivative followed by reduction. This process can lead to several potential impurities:

-

Starting Materials: Unreacted precursors from the synthesis process.

-

Isomeric Impurities: Positional isomers of the amino and fluoro groups on the benzoic acid ring.

-

Over- or Under-reduced Products: Byproducts from incomplete or excessive reduction of the nitro group.

-

Solvent Residues: Residual solvents used during the synthesis and purification steps.

Forced Degradation Studies:

Forced degradation studies are crucial for identifying potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[1][2][3][4][5] While specific degradation products for this compound are not extensively documented in publicly available literature, typical degradation pathways for similar aromatic amines and carboxylic acids may include oxidation of the amine group and decarboxylation.

Analytical Methodologies for Purity Determination

The quality control of this compound relies on a combination of chromatographic and spectroscopic techniques to ensure its identity, purity, and impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and quantifying impurities in this compound. A typical reversed-phase HPLC method would be employed.

Illustrative HPLC Method Parameters:

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 305 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Acid-Base Titration

Acid-base titration provides a quantitative measure of the overall acidic content of the sample and is often used as a primary assay method.

Experimental Protocol for Acid-Base Titration:

-

Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a suitable solvent, such as a mixture of ethanol and water.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 N Sodium Hydroxide).

-

Endpoint Determination: Use a visual indicator (e.g., phenolphthalein) or a potentiometric endpoint to determine the equivalence point.

-

Calculation: Calculate the purity based on the volume of titrant consumed, its concentration, and the weight of the sample.

Spectroscopic Methods

Spectroscopic techniques are essential for structural confirmation and the identification of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the chemical structure of this compound and for identifying and quantifying impurities that have distinct spectral signatures.

-

Mass Spectrometry (MS): Coupled with a chromatographic separation technique (e.g., LC-MS), mass spectrometry is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups (e.g., -NH₂, -COOH, C-F) in the molecule.

Visualization of Key Processes

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Role in the Synthesis of Icotinib

This compound is a critical building block in the multi-step synthesis of the EGFR inhibitor, Icotinib. The purity of this starting material directly impacts the yield and purity of the final active pharmaceutical ingredient (API).

EGFR Signaling Pathway

Icotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Conclusion

The purity of this compound is a critical quality attribute that must be carefully controlled to ensure the quality of pharmaceutical products derived from it. A combination of chromatographic and spectroscopic techniques, supported by a thorough understanding of the synthetic process and potential degradation pathways, is essential for a comprehensive purity assessment. This guide provides a foundational understanding of the key considerations for establishing robust purity standards for this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4,5-difluorobenzoic Acid

This guide provides comprehensive safety and handling information for 2-Amino-4,5-difluorobenzoic acid (CAS No. 83506-93-8), intended for researchers, scientists, and professionals in drug development. The following sections detail hazard classifications, protective measures, emergency procedures, and proper handling and storage protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Classification | Category |

| Skin Corrosion/Irritation | 2[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2A[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system)[1][2][3] |

Table 2: Hazard Statements and Pictograms

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark)[2] | Warning [1][2][4] | H315: Causes skin irritation.[2][3][4] H319: Causes serious eye irritation.[2][3][4] H335: May cause respiratory irritation.[2][3][4] |

Precautionary Measures

Adherence to the following precautionary statements is crucial for minimizing risks associated with handling this compound.

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust, mist, or spray.[2][4] |

| P264 | Wash skin thoroughly after handling.[2][4] | |

| P271 | Use only outdoors or in a well-ventilated area.[2][4] | |

| P280 | Wear protective gloves, protective clothing, and eye/face protection.[2][4] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[4] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2][4] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[4] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][4] |

Experimental Protocols: Emergency and Handling

3.1 First-Aid Measures Protocol

In case of exposure, follow these immediate steps:

-

General Advice: Consult a physician and show them the safety data sheet.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2][4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation develops or persists, seek medical attention.[2] Contaminated clothing should be removed and washed before reuse.[4]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[1][4] Remove contact lenses if present and easy to do so.[2][4] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek medical attention. Never give anything by mouth to an unconscious person.[2][4]

3.2 Spill Cleanup Protocol

-

Personal Precautions: Evacuate non-essential personnel from the area.[2] Ensure adequate ventilation.[2][4] Do not handle the spilled material without appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[4][5] Avoid generating dust.[1][2][4]

-

Containment and Cleaning: Prevent the spill from spreading.[5] For solid spills, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[1][2][5]

-

Environmental Precautions: Prevent the product from entering drains or public waters.[2]

-

Decontamination: Clean the spill area thoroughly after material pickup is complete.[5]

Safe Handling and Storage Workflow

Proper handling and storage are essential to maintain the chemical's stability and prevent accidental exposure.

Caption: Safe Handling Workflow.

4.1 Handling Procedures

-

Always work in a well-ventilated area or under a chemical fume hood.[1][2]

-

Prevent contact with skin, eyes, and clothing by wearing appropriate PPE.[1][2]

-

Wash hands thoroughly after handling the substance.[1]

-

Do not eat, drink, or smoke in the laboratory.[2]

4.2 Storage Conditions

-

The recommended storage temperature is between 2-8 °C.[2]

-

This material is air-sensitive; consider storing it under an inert gas.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may also be necessary.[1][2][4] |

| Skin Protection | Wear chemically resistant, impervious gloves (e.g., nitrile, neoprene) and a laboratory coat. Ensure gloves are inspected before use and disposed of properly.[1][2][4][5] |

| Respiratory Protection | Not typically required under normal conditions with adequate ventilation. If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA-approved particulate respirator (e.g., N95).[2][5] |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practices. Ensure eyewash stations and safety showers are readily accessible near the workstation.[1][2][5] |

Fire-Fighting and Disposal

6.1 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide, or a water spray.[2][4]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][2]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][2]

6.2 Disposal Considerations

-

Dispose of the chemical and any contaminated materials as hazardous waste.[5]

-

All waste must be collected in suitable, clearly labeled, and sealed containers.[1][5]

-

Disposal must be carried out by a licensed professional and in accordance with all applicable local, state, and federal regulations.[1] Do not empty into drains.[6]

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 4,5-Difluoroanthranilic Acid

Introduction

4,5-Difluoroanthranilic acid is an aromatic organic compound with applications as a building block in the synthesis of various pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal properties is crucial for its handling, processing, and for ensuring the stability of final products. Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This guide provides a comprehensive overview of the expected thermogravimetric behavior of 4,5-Difluoroanthranilic acid, including a detailed experimental protocol and interpretation of potential thermal decomposition pathways. It is important to note that the following data and protocols are representative examples based on the analysis of similar compounds, as specific experimental data for 4,5-Difluoroanthranilic acid is not widely available in published literature.

Expected Thermogravimetric Profile

The thermal decomposition of 4,5-Difluoroanthranilic acid is anticipated to occur in distinct stages. The initial weight loss may be attributed to the loss of adsorbed water. The subsequent and more significant weight loss is likely due to the decarboxylation of the carboxylic acid group, followed by the decomposition of the remaining aromatic structure at higher temperatures. The presence of the amino and fluoro groups will influence the decomposition mechanism and the thermal stability of the molecule.

Table 1: Hypothetical Thermogravimetric Analysis Data for 4,5-Difluoroanthranilic Acid

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) | Probable Lost Moiety |

| 1. Desorption | 25 - 100 | ~ 0.5 | 99.5 | Adsorbed Water |

| 2. Decarboxylation | 180 - 250 | ~ 25.9 | 73.6 | CO2 |

| 3. Ring Decomposition | 250 - 500 | ~ 70.0 | ~ 3.6 | Aromatic Fragments |

Experimental Protocol

A standard thermogravimetric analysis of 4,5-Difluoroanthranilic acid can be performed using the following protocol. This procedure is designed to provide a clear and reproducible thermogram.

Instrumentation:

-

Instrument: A calibrated thermogravravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

-

Sample Pans: Platinum or alumina crucibles.

Experimental Conditions:

-

Sample Preparation: A small amount of the 4,5-Difluoroanthranilic acid sample (typically 5-10 mg) is accurately weighed and placed into the sample pan.

-

Atmosphere: The experiment should be conducted under a controlled atmosphere.

-

Inert Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Oxidative Atmosphere: Dry air or oxygen at a flow rate of 50-100 mL/min to study the effects of oxidation on decomposition.

-

-

Temperature Program:

-

Initial Temperature: 25°C

-

Heating Rate: A linear heating rate of 10°C/min is commonly used.

-

Final Temperature: 600°C (or higher if complete decomposition is not observed).

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is typically plotted as weight percent versus temperature (TGA curve). The first derivative of the TGA curve (DTG curve) can also be plotted to better visualize the temperatures of maximum weight loss rates.

Visualizations

Caption: Experimental workflow for thermogravimetric analysis.

Caption: Hypothetical thermal decomposition pathway.

Interpretation of Results

The TGA curve provides valuable information about the thermal stability of 4,5-Difluoroanthranilic acid. The onset temperature of decomposition is a key indicator of its thermal stability. For drug development professionals, this data is critical for determining appropriate drying temperatures, storage conditions, and compatibility with excipients in a formulation. Any unexpected weight loss at lower temperatures could indicate the presence of impurities or residual solvents.

Differential thermogravimetry (DTG), the first derivative of the TGA curve, shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures at which the rate of decomposition is at its maximum, allowing for a more precise identification of individual decomposition steps.

Applications in Research and Drug Development

-

Thermal Stability Assessment: Determining the temperature at which the material begins to degrade is crucial for defining handling and storage conditions.

-

Purity Analysis: TGA can be used to quantify the amount of volatile impurities, such as residual solvents or water, in a sample.

-

Compositional Analysis: For formulated products, TGA can help to determine the content of different components that decompose at different temperatures.

-

Kinetic Studies: By performing TGA experiments at multiple heating rates, kinetic parameters such as activation energy for the decomposition reaction can be calculated. This information is valuable for predicting the long-term stability of the material.

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of 4,5-Difluoroanthranilic acid. This guide outlines a hypothetical yet representative TGA profile, a detailed experimental protocol, and the interpretation of the resulting data. The insights gained from TGA are of significant importance for researchers and professionals in the pharmaceutical industry, aiding in the development of safe, stable, and effective products. While the presented data is illustrative, the described methodologies provide a solid framework for conducting and interpreting the thermogravimetric analysis of this and similar compounds.

Methodological & Application

Synthesis of 2-Amino-4,5-difluorobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-difluorobenzoic acid, also known as 4,5-difluoroanthranilic acid, is a key building block in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals. Its unique substitution pattern, featuring two fluorine atoms and an amino group on the benzoic acid core, imparts desirable properties to target molecules, such as enhanced metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for two common synthetic routes to this valuable intermediate.

Synthetic Strategies

Two primary pathways for the synthesis of this compound are outlined below. The first route involves the nitration of 3,4-difluorobenzoic acid followed by the reduction of the resulting nitro compound. The second, more multi-step approach begins with 3,4-difluoroaniline and proceeds through an isatin intermediate.

Route 1: Nitration and Reduction of 3,4-Difluorobenzoic Acid

This two-step synthesis begins with the commercially available 3,4-difluorobenzoic acid. The key transformations are an electrophilic aromatic substitution (nitration) followed by a reduction of the nitro group.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-4,5-difluorobenzoic Acid

A detailed protocol for the nitration of a similar substrate, 2,4-difluorobenzoic acid, suggests that the nitration of 3,4-difluorobenzoic acid can be effectively carried out using a mixture of concentrated sulfuric acid and fuming nitric acid.[1]

-

Materials:

-

3,4-Difluorobenzoic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

-

Ethyl acetate

-

Water

-

-

Procedure:

-

Suspend 3,4-difluorobenzoic acid in concentrated sulfuric acid in a flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add fuming nitric acid dropwise to the suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.

-

Carefully pour the reaction mixture onto ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-nitro-4,5-difluorobenzoic acid.

-

Step 2: Synthesis of this compound

The reduction of the nitro group can be achieved through catalytic hydrogenation.

-

Materials:

-

2-Nitro-4,5-difluorobenzoic acid

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Diatomaceous earth (e.g., Celite®)

-

-

Procedure:

-

Dissolve 2-nitro-4,5-difluorobenzoic acid in methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to a suitable pressure (e.g., 50 psig) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).[2]

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-